molecular formula C₁₇H₁₇N₂NaO₇S₂ B1145309 7α-Methoxycephalotin Monosodium Salt CAS No. 35565-07-2

7α-Methoxycephalotin Monosodium Salt

Cat. No.: B1145309
CAS No.: 35565-07-2
M. Wt: 448.45
Attention: For research use only. Not for human or veterinary use.
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Description

7α-Methoxycephalotin Monosodium Salt is a semi-synthetic cephalosporin antibiotic characterized by a methoxy group (-OCH₃) at the 7α position of the β-lactam ring. This structural modification enhances its resistance to β-lactamase enzymes, a common mechanism of bacterial resistance. The monosodium salt form improves aqueous solubility, facilitating intravenous or intramuscular administration. It is primarily used to treat infections caused by Gram-positive and some Gram-negative bacteria, particularly in cases where penicillin-resistant strains are involved. Its pharmacokinetic profile includes moderate protein binding and renal excretion, necessitating dose adjustments in patients with impaired kidney function .

Properties

CAS No.

35565-07-2

Molecular Formula

C₁₇H₁₇N₂NaO₇S₂

Molecular Weight

448.45

Synonyms

(6R-cis)-3-[(Acetyloxy)methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Monosodium Salt;  (6R,7S)-3-[(Acetyloxy)methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7α-Methoxycephalotin Monosodium Salt with structurally or functionally related β-lactam antibiotics and monosodium salts:

Parameter This compound Mezlocillin Sodium (Monosodium Salt) Cefoxitin Sodium Sodium 1-Heptanesulfonate
Chemical Class Cephalosporin (7α-methoxy derivative) Penicillin (acylureido-penicillin) Cephamycin (7α-methoxy group) Alkyl sulfonate (surfactant)
Molecular Weight ~561.57 g/mol (estimated) 561.57 g/mol 449.43 g/mol 202.25 g/mol (anhydrous)
Mechanism of Action Inhibits cell wall synthesis Inhibits cell wall synthesis Inhibits cell wall synthesis Surfactant (non-therapeutic)
β-Lactamase Stability High (due to 7α-methoxy group) Moderate High N/A
Spectrum of Activity Broad (Gram-positive, some Gram-negative) Extended Gram-negative coverage Anaerobes and Gram-negative N/A
Clinical Use Severe bacterial infections Hospital-acquired infections Intra-abdominal infections Chromatography reagent
Solubility in Water High (monosodium salt enhances solubility) High High High

Key Findings:

  • Structural Advantages: The 7α-methoxy group in 7α-Methoxycephalotin confers superior β-lactamase resistance compared to non-methoxy cephalosporins like cephalothin. This feature is shared with cephamycins (e.g., cefoxitin) but distinguishes it from mezlocillin, a penicillin derivative lacking this modification .
  • Pharmacokinetics: Unlike sodium 1-heptanesulfonate (a non-therapeutic surfactant), 7α-Methoxycephalotin’s monosodium salt formulation optimizes bioavailability for therapeutic use, similar to mezlocillin sodium .
  • Spectrum : While 7α-Methoxycephalotin targets Gram-positive bacteria predominantly, mezlocillin sodium offers broader Gram-negative coverage, and cefoxitin is preferred for anaerobic infections .

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